

Synthesis and Characterization of N,N-Dibenzyl-p-anisidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dibenzyl-p-anisidine**

Cat. No.: **B092934**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **N,N-Dibenzyl-p-anisidine**, a tertiary aromatic amine with applications as a chemical intermediate. This document details a feasible synthetic protocol, outlines the expected analytical and spectroscopic properties, and presents this information in a clear and accessible format for researchers in organic synthesis and medicinal chemistry.

Introduction

N,N-Dibenzyl-p-anisidine, also known as N,N-dibenzyl-4-methoxyaniline, is a chemical compound belonging to the class of tertiary aromatic amines.^[1] Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom. The presence of the electron-donating methoxy group and the sterically bulky benzyl groups influences its chemical reactivity and physical properties.^[1] This compound serves as a valuable intermediate in organic synthesis, potentially in the development of more complex molecules. This guide provides a detailed experimental protocol for its preparation via nucleophilic substitution and a summary of its key characterization data.

Synthesis of N,N-Dibenzyl-p-anisidine

The synthesis of **N,N-Dibenzyl-p-anisidine** is typically achieved through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The following protocol describes a general and effective method for this transformation.

Experimental Protocol: N-Alkylation of p-Anisidine

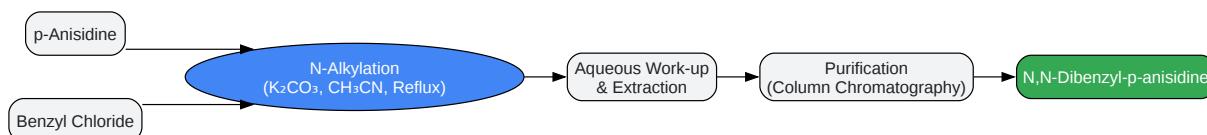
Materials:

- p-Anisidine
- Benzyl Chloride
- Potassium Carbonate (K_2CO_3), anhydrous
- Acetonitrile (CH_3CN) or Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate ($MgSO_4$)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile or DMF.
- Addition of Benzyl Chloride: While stirring the suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **N,N-Dibenzyl-p-anisidine** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization Data


The successful synthesis of **N,N-Dibenzyl-p-anisidine** can be confirmed through various analytical and spectroscopic techniques. The expected data are summarized in the table below.

Property	Data
Molecular Formula	C ₂₁ H ₂₁ NO
Molecular Weight	303.4 g/mol [2]
Appearance	Expected to be a solid at room temperature.
Melting Point	Not consistently reported, but expected for a crystalline solid of this molecular weight.
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.40-7.20 (m, 10H, Ar-H of benzyl), 7.00-6.80 (m, 4H, Ar-H of anisidine), 4.3 (s, 4H, N-CH ₂), 3.8 (s, 3H, O-CH ₃). Note: These are typical values and may vary. [1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~152 (C-O), ~145 (C-N), 140-110 (Aromatic C), ~55 (O-CH ₃), ~54 (N-CH ₂). Note: These are typical values and may vary.
Mass Spectrometry (GC-MS)	m/z (%): 303 [M] ⁺ , 212 [M-C ₇ H ₇] ⁺ , 91 [C ₇ H ₇] ⁺ (base peak). Note: Fragmentation pattern is predicted based on typical behavior of N-benzyl compounds.

Workflow and Diagrams

Synthesis Workflow

The synthesis of **N,N-Dibenzyl-p-anisidine** follows a straightforward workflow from readily available starting materials.

[Click to download full resolution via product page](#)

Figure 1. Synthesis workflow for **N,N-Dibenzyl-p-anisidine**.

Conclusion

This technical guide provides a practical and in-depth resource for the synthesis and characterization of **N,N-Dibenzyl-p-anisidine**. The detailed experimental protocol, compiled characterization data, and clear workflow diagram are intended to support researchers in the successful preparation and identification of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-Dibenzyl-p-anisidine | 18613-55-3 | Benchchem [benchchem.com]
- 2. N,N-Dibenzyl-p-anisidine | C21H21NO | CID 87727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of N,N-Dibenzyl-p-anisidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092934#synthesis-and-characterization-of-n-n-dibenzyl-p-anisidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com